2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate
Description
Chemical Structure and Properties The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate (CAS: 339016-45-4) is a pyridine derivative with the molecular formula C₁₅H₁₁ClF₃N₃O₃ and a molecular weight of 373.72 g/mol . Its structure comprises:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl core, providing electron-withdrawing substituents that enhance chemical stability.
- An ethylamino linker bridging the pyridine ring to a cyanomethyl group.
- A 2-furoate ester moiety, contributing to lipophilicity and influencing hydrolytic stability.
Properties
IUPAC Name |
[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O3/c16-11-6-9(15(17,18)19)7-21-13(11)22-8-10(3-4-20)25-14(23)12-2-1-5-24-12/h1-2,5-7,10H,3,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQZFCBKMPMODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyridine Ring : Contains a chloro and trifluoromethyl substitution, which enhances its lipophilicity and biological activity.
- Furoate Group : Imparts additional reactivity and potential interactions with biological targets.
Molecular Formula
- C : 12
- H : 10
- Cl : 1
- F : 3
- N : 3
- O : 1
IUPAC Name
- This compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Notably, the presence of the pyridine ring allows for hydrogen bonding and π-π stacking interactions, which are critical for binding to biological macromolecules.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with receptors that mediate signaling pathways related to inflammation or cancer progression.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is known to enhance biological activity against various pathogens.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of pyridine compounds showed effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
- Antifungal Properties : Similar compounds have been evaluated for antifungal activity, showing promising results against common fungal strains.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition at low μg/mL | |
| Antifungal | Candida albicans | Moderate inhibition | |
| Cytotoxicity | HeLa cells | IC50 = 25 μM |
Comparative Studies
Comparative studies with similar compounds reveal that the trifluoromethyl substitution significantly enhances both antimicrobial and cytotoxic activities. This suggests that the electronic effects imparted by fluorine atoms play a crucial role in the compound's biological efficacy.
Comparison with Similar Compounds
Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide)
Key Differences :
- Core Structure: Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and ethylamino linker.
- Substituents: Fluopyram features a benzamide group instead of the cyanomethyl-furoate ester.
- Applications : A registered fungicide with systemic activity against soil-borne pathogens, targeting succinate dehydrogenase (SDH) in fungi .
- Physicochemical Properties : The benzamide group enhances hydrolytic stability compared to esters, making Fluopyram more persistent in environmental matrices .
| Parameter | Target Compound | Fluopyram |
|---|---|---|
| Molecular Weight | 373.72 g/mol | 396.7 g/mol |
| Functional Groups | Furoate ester, cyanomethyl | Benzamide, trifluoromethyl |
| Key Applications | Undocumented (potential SDHI) | Broad-spectrum fungicide |
| Stability | Likely ester hydrolysis | High (amide resistance) |
Haloxyfop Etotyl (2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid ethoxyethyl ester)
Key Differences :
- Linkage: Contains a phenoxypropionic acid backbone instead of an aminoethyl chain.
- Substituents : Ethoxyethyl ester and pyridinyl-oxy group.
- Applications : Herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses .
| Parameter | Target Compound | Haloxyfop Etotyl |
|---|---|---|
| Target Enzyme | Potential SDHI | ACCase inhibitor |
| Functional Groups | Furoate ester, aminoethyl | Phenoxypropionate, ethoxyethyl |
| Environmental Fate | Ester hydrolysis likely | Ester cleavage in plants |
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide
Key Differences :
- Substituents: A thiazolylmethylthio-benzamide group replaces the furoate-cyanomethyl moiety.
- Solubility : The thioether may enhance membrane permeability compared to the polar furoate ester.
| Parameter | Target Compound | Thiazolylmethylthio-Benzamide |
|---|---|---|
| Substituent Polarity | Moderate (ester) | Low (thioether) |
| Likely Targets | Fungal SDH | Kinases/proteases |
Structural and Functional Insights
Role of the Pyridine Core
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a common motif in agrochemicals due to its ability to:
Impact of Ester vs. Amide Linkages
Cyanomethyl Substitution
The cyanomethyl group in the target compound may:
- Act as a metabolically labile site, facilitating detoxification or activation.
- Modulate solubility, balancing lipophilicity for membrane penetration and aqueous compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
